CID 16219310

Overview

Description

CID 16219310 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis method is relatively straightforward.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. It’s particularly useful in experiments involving protein kinases , which are enzymes that modify other proteins by chemically adding phosphate groups .

Signal Transduction Studies

As a cyclic nucleotide derivative, it acts as a second messenger in signal transduction mechanisms. It’s instrumental in understanding how cells respond to various hormonal stimuli by activating protein kinase A (PKA) and Epac , a Rap1 guanine-nucleotide exchange factor .

Apoptosis Induction

Researchers use this compound to induce apoptosis in resting human B lymphocytes. This application is crucial for studying the programmed cell death pathways, which have significant implications in cancer research and therapy .

Genotoxicity Biomarker

The compound serves as a biomarker for genotoxicity , indicating the presence of DNA damage. It’s found as an adduct in atherosclerotic lesions in aorta smooth muscle cells, which can be induced via lipid peroxidation .

Biochemical Activity Assays

It has been tested for biochemical activity in the protein kinase system of beef adrenals. Such assays are essential for understanding the role of cyclic nucleotides in various biological processes .

Spectroscopic Analysis

The compound’s spectroscopic properties have been studied extensively, including nuclear magnetic resonance, mass, ultraviolet, and fluorescence spectroscopy. These studies help in elucidating the structure and function of nucleotide derivatives .

Mechanism of Action

Target of Action

It is known that cyclic adenosine monophosphate (camp) analogs often interact with proteins involved in signal transduction pathways, such as protein kinases .

Mode of Action

As an analog of cAMP, it may mimic the action of cAMP in the cell, potentially influencing the activity of protein kinases and other cAMP-dependent processes .

Pharmacokinetics

It is known that the compound is a lyophilized crystalline powder and should be stored at -20° C . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

properties

InChI |

InChI=1S/C12H12N5O6P.Na/c18-3-6-8-9(23-24(19,20)22-8)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSCLWTVXQDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585147 | |

| Record name | PUBCHEM_16219310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt | |

CAS RN |

103213-51-0 | |

| Record name | PUBCHEM_16219310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

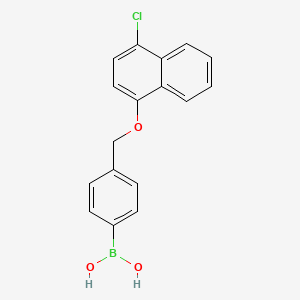

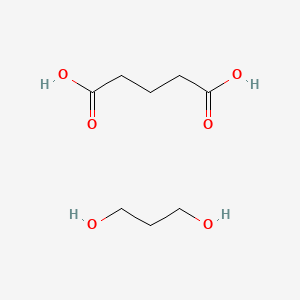

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)